molecular formula C15H20N4O2 B4963756 N-BENZYL-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE

N-BENZYL-1-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE

Cat. No.: B4963756
M. Wt: 288.34 g/mol
InChI Key: SBQWFXNCWSARLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE is an organic compound with a complex structure that includes a benzyl group, a piperidine ring, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE typically involves multiple steps. One common method involves the reaction of benzylamine with formamide to produce N-benzylformamide. This intermediate is then reacted with 1-methylpiperidine-4-amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

N-BENZYL-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-BENZYL-1-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]FORMAMIDE involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-benzyl-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-19-9-7-13(8-10-19)17-18-15(21)14(20)16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQWFXNCWSARLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NCC2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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